![molecular formula C11H15BrO7 B14890944 [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a brominated oxane ring with multiple acetoxy groups, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable oxane derivative, followed by acetylation to introduce the acetoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert acetoxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nucleophile bonds.
Aplicaciones Científicas De Investigación
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetoxy groups can participate in esterification reactions, while the bromine atom can engage in halogen bonding or be substituted by nucleophiles. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: This compound shares a similar oxane ring structure but differs in the functional groups attached.
[(2S,3R,4R,5S)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate: This compound has a fluorine atom instead of bromine, which affects its reactivity and applications.
Propiedades
Fórmula molecular |
C11H15BrO7 |
|---|---|
Peso molecular |
339.14 g/mol |
Nombre IUPAC |
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11?/m1/s1 |
Clave InChI |
AVNRQUICFRHQDY-NFLHVTIKSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)Br |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


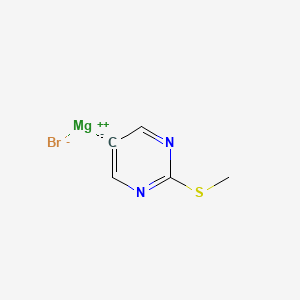
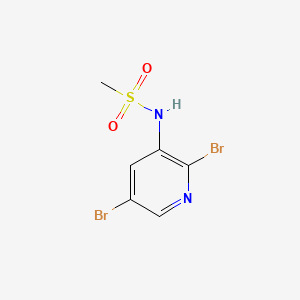
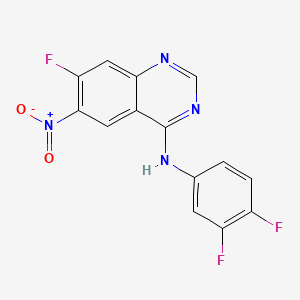
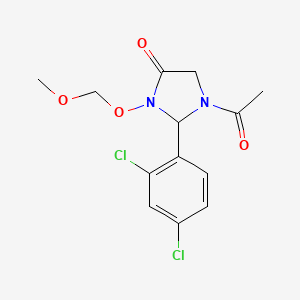

![(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)
![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)



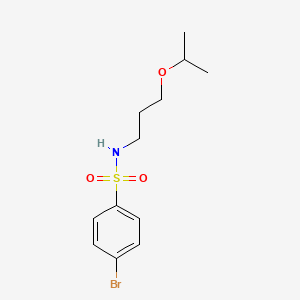
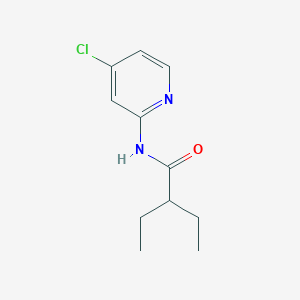
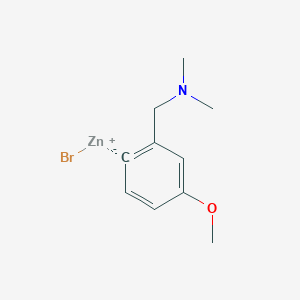
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
